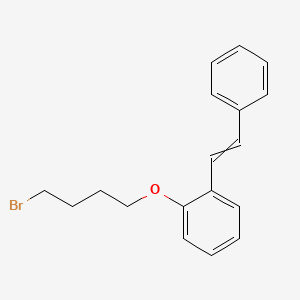
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a nitrophenyl group and a trimethylazulenyl group, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-nitroaniline. This involves treating 3-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,6,8-trimethylazulene in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products:
Reduction: (E)-1-(3-Aminophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene
Substitution: Various substituted derivatives depending on the electrophile used
科学研究应用
(E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene has several scientific research applications, including:
Chemistry: Used as a photochromic compound in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential as a photosensitive agent in biological systems, particularly in the study of light-regulated biological processes.
Medicine: Explored for its potential use in photodynamic therapy, where light activation can trigger therapeutic effects.
Industry: Utilized in the development of advanced materials, such as photoresponsive polymers and coatings.
作用机制
The mechanism of action of (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This photoisomerization can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as interacting with biological molecules in photodynamic therapy or altering material properties in industrial applications.
相似化合物的比较
Azobenzene: The parent compound of the azobenzene family, lacking the nitrophenyl and trimethylazulenyl groups.
Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.
4,4’-Dinitroazobenzene: An azobenzene derivative with nitro groups on both aromatic rings.
Uniqueness: (E)-1-(3-Nitrophenyl)-2-(4,6,8-trimethylazulen-1-yl)diazene is unique due to the presence of both a nitrophenyl group and a trimethylazulenyl group
属性
CAS 编号 |
65937-10-2 |
|---|---|
分子式 |
C19H17N3O2 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
(3-nitrophenyl)-(4,6,8-trimethylazulen-1-yl)diazene |
InChI |
InChI=1S/C19H17N3O2/c1-12-9-13(2)17-7-8-18(19(17)14(3)10-12)21-20-15-5-4-6-16(11-15)22(23)24/h4-11H,1-3H3 |
InChI 键 |
LLWSYOOKPPYBLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC(=C2C(=C1)C)N=NC3=CC(=CC=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


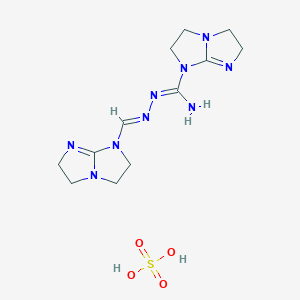
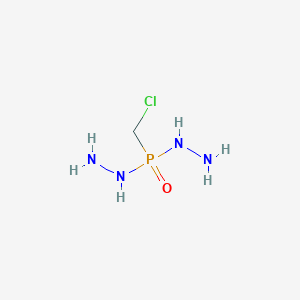

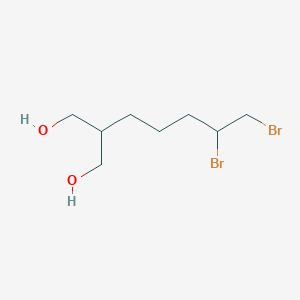
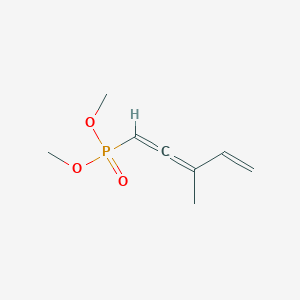
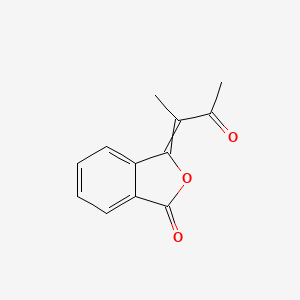
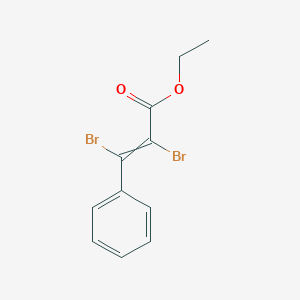
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
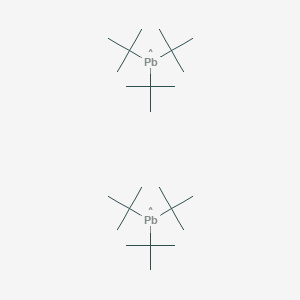
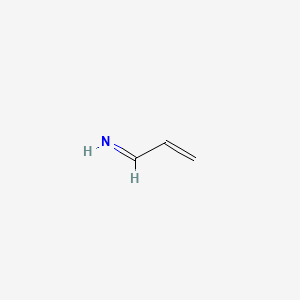
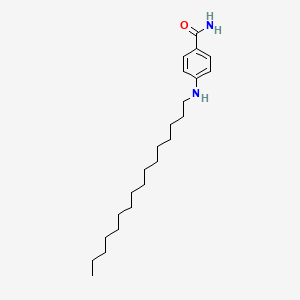
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
